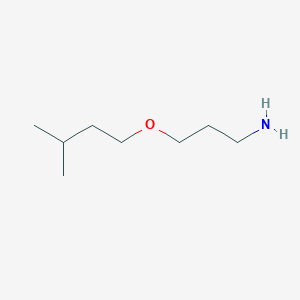

3-(3-Methylbutoxy)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

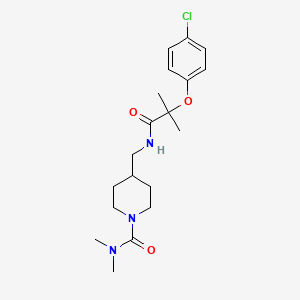

“3-(3-Methylbutoxy)propan-1-amine” is a chemical compound with the molecular formula C8H19NO and a molecular weight of 145.24 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-(3-Methylbutoxy)propan-1-amine” consists of a propyl chain with an amine group at one end and a methylbutoxy group at the other .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Material Applications

3-(3-Methylbutoxy)propan-1-amine, while not directly mentioned in the literature, is part of a broader class of compounds known for their roles in chemical synthesis and the development of materials. Its structural features suggest potential applications similar to those of related compounds, such as amine-functionalized materials and organic syntheses intermediates.

Amine-functionalized Metal–Organic Frameworks (MOFs) Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for their applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks show promise in gas separation and catalysis, highlighting the importance of amine-functionalized compounds in environmental and sustainable technologies (Lin, Kong, & Chen, 2016).

Adhesive Biomedical Applications Inspired by mussel adhesive proteins, the development of bio-inspired adhesive materials such as catechol-conjugated chitosan showcases the role of amine and catechol functionalities in creating wet-resistant adhesives for biomedical applications. These materials demonstrate significant potential in wound healing, tissue sealants, and hemostatic materials (Ryu, Hong, & Lee, 2015).

Plasma Methods for Biomolecule Immobilization Plasma methods for generating chemically reactive surfaces for biomolecule immobilization indicate the utility of amine surfaces in bio-interface applications. These surfaces facilitate the covalent immobilization of biologically active molecules, contributing to advances in cell colonization and bio-specific interfacial responses (Siow, Britcher, Kumar, & Griesser, 2006).

Degradation of Nitrogen-containing Compounds Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, highlighting the significance of understanding amine chemistry for environmental remediation. AOPs offer a way to address the recalcitrant nature of these compounds, improving water treatment technologies (Bhat & Gogate, 2021).

Biogenic Amine Production and Food Safety The role of microorganisms in producing biogenic amines through the decarboxylation of amino acids is crucial in food science, affecting food safety and quality. Understanding the microbial pathways for biogenic amine production can help in developing strategies to control their levels in food products, ensuring consumer safety (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-methylbutoxy)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-8(2)4-7-10-6-3-5-9/h8H,3-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMUWHNIWFMBNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylbutoxy)propan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2514532.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide](/img/structure/B2514540.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)

![Methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(4-methylbenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2514548.png)

![2-(4-fluorophenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514549.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide](/img/structure/B2514554.png)